4-propyl-N-(2,2,2-trifluoroethyl)-1,2,3-thiadiazole-5-carboxamide
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Description
4-propyl-N-(2,2,2-trifluoroethyl)-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C8H10F3N3OS and its molecular weight is 253.24. The purity is usually 95%.
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Scientific Research Applications
Microwave-assisted Synthesis and Biological Activities
Research on thiadiazole derivatives, including their synthesis and evaluation for antimicrobial, antilipase, and antiurease activities, suggests a potential application in developing new antimicrobial agents. The study demonstrates the utility of thiadiazole derivatives in addressing various biological targets, highlighting their significance in medicinal chemistry (Basoğlu et al., 2013).
Photosynthetic Electron Transport Inhibitors
Thiadiazole derivatives have been investigated for their ability to inhibit photosynthetic electron transport, an activity that can be leveraged in developing new herbicides. This research underscores the versatility of thiadiazole compounds in agricultural applications, offering a pathway to novel agrichemical products (Vicentini et al., 2005).
Anticancer Agents
The development of thiadiazole derivatives as potent anticancer agents is another significant area of application. These compounds have been synthesized and evaluated for their efficacy against various cancer cell lines, demonstrating the potential of thiadiazole derivatives in oncology and the development of new cancer therapies (Gomha et al., 2017).
Fungicidal Activity
The synthesis and evaluation of thiadiazole derivatives for fungicidal activity present an application in developing new fungicides. These compounds have shown effectiveness against several fungi, suggesting their utility in agricultural fungicides to protect crops from fungal infections (Tang Zi-lon, 2015).
Properties
IUPAC Name |
4-propyl-N-(2,2,2-trifluoroethyl)thiadiazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3N3OS/c1-2-3-5-6(16-14-13-5)7(15)12-4-8(9,10)11/h2-4H2,1H3,(H,12,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDDBRQVZHZKNRO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NCC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.